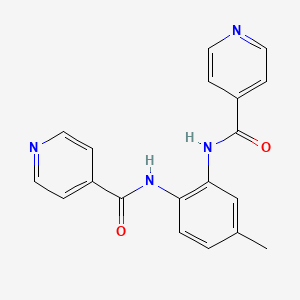
N,N'-(4-methyl-1,2-phenylene)diisonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(4-methyl-1,2-phenylene)diisonicotinamide, also known as MNA-10, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MNA-10 is a derivative of nicotinamide, a vitamin B3 compound, and is synthesized through a multi-step process involving the reaction of isonicotinic acid and 4-methyl-1,2-phenylenediamine.
Mecanismo De Acción
The mechanism of action of N,N'-(4-methyl-1,2-phenylene)diisonicotinamide is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects by modulating various signaling pathways, including the MAPK/ERK and NF-κB pathways. This compound has also been shown to inhibit the activity of histone deacetylases, which play a crucial role in regulating gene expression.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity and high selectivity towards cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells by reducing the expression of matrix metalloproteinases. This compound has also been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N,N'-(4-methyl-1,2-phenylene)diisonicotinamide is its low toxicity and high selectivity towards cancer cells. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of this compound is its poor solubility in water, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the research on N,N'-(4-methyl-1,2-phenylene)diisonicotinamide. One potential direction is to investigate the efficacy of this compound in combination with other anti-cancer agents. Another potential direction is to investigate the potential therapeutic applications of this compound in neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various diseases.
Métodos De Síntesis
The synthesis of N,N'-(4-methyl-1,2-phenylene)diisonicotinamide involves several steps, including the reaction of isonicotinic acid and 4-methyl-1,2-phenylenediamine to form 4-methyl-1,2-phenylenebis(isonicotinamide). This intermediate is then further reacted with acetic anhydride to obtain the final product, this compound.
Aplicaciones Científicas De Investigación
N,N'-(4-methyl-1,2-phenylene)diisonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that this compound exhibits anti-cancer properties by inducing apoptosis and inhibiting the growth of cancer cells. Additionally, this compound has been shown to possess anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
N-[4-methyl-2-(pyridine-4-carbonylamino)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-13-2-3-16(22-18(24)14-4-8-20-9-5-14)17(12-13)23-19(25)15-6-10-21-11-7-15/h2-12H,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMISERTBFKVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=NC=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5719094.png)
![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5719117.png)
![6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5719119.png)

![1-[(4-chloro-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5719131.png)



![4-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5719161.png)
![3-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5719165.png)
![4-[(1-hydroxycyclohexyl)ethynyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5719166.png)


![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5719196.png)